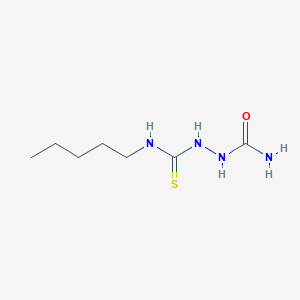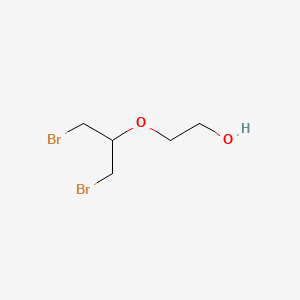![molecular formula C25H22BrN3O2S2 B14745169 N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide CAS No. 5311-89-7](/img/structure/B14745169.png)
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Métodos De Preparación
The synthesis of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core . The bromophenyl group is then introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent . The final step involves the coupling of the brominated benzothiazole with 3-butoxy-benzamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Análisis De Reacciones Químicas
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to its antidiabetic effects . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparación Con Compuestos Similares
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide): This compound also exhibits significant biological activities and is used in similar applications.
2-substituted benzothiazoles: These compounds have been widely studied for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown promising results in the treatment of tuberculosis and other infectious diseases.
Propiedades
Número CAS |
5311-89-7 |
|---|---|
Fórmula molecular |
C25H22BrN3O2S2 |
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
N-[[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]carbamothioyl]-3-butoxybenzamide |
InChI |
InChI=1S/C25H22BrN3O2S2/c1-2-3-13-31-18-8-6-7-16(14-18)23(30)29-25(32)28-20-12-11-17(26)15-19(20)24-27-21-9-4-5-10-22(21)33-24/h4-12,14-15H,2-3,13H2,1H3,(H2,28,29,30,32) |
Clave InChI |
UBGDZVBEZILOGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
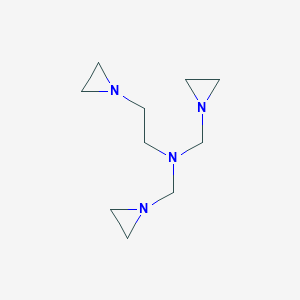
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
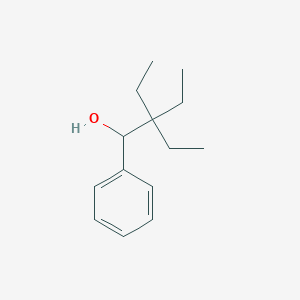
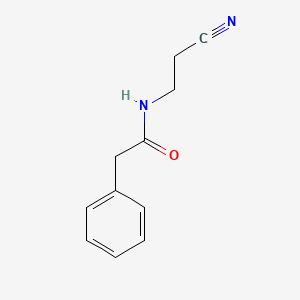
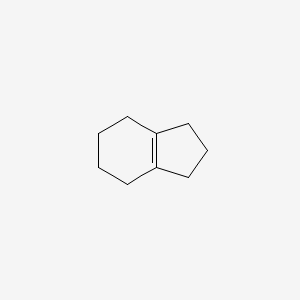

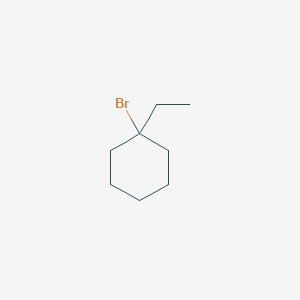
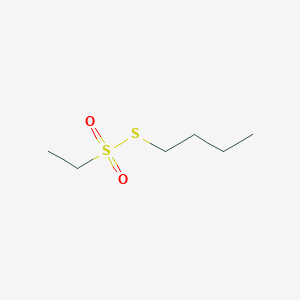
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

